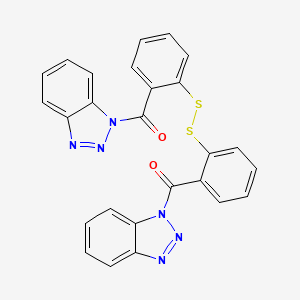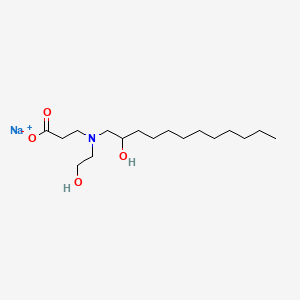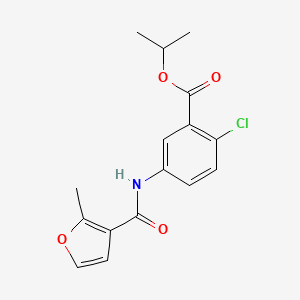
5-Decyl-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo(8.8.8)hexacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 274-180-6, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using similar synthetic routes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions. The reactions are often carried out in the presence of a catalyst, such as a Lewis acid.
Major Products
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxidation products. These products have diverse applications in different fields.
科学的研究の応用
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. It is also used in the development of new materials with unique properties.
Biology: This compound is used in the study of enzyme inhibition and protein interactions. It is also used in the development of new drugs and therapeutic agents.
Medicine: 1,3,5-triazine-2,4,6-triamine is used in the development of anticancer and antiviral drugs. It is also used in the study of various diseases and their treatment.
Industry: This compound is used in the production of herbicides, pesticides, and other agrochemicals. It is also used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets and pathways. In biological systems, it acts as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic processes. This inhibition can lead to the disruption of cellular functions and the induction of cell death. The compound also interacts with proteins and nucleic acids, affecting their structure and function.
類似化合物との比較
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
1,3,5-triazine-2,4-diamine: This compound has similar chemical properties but lacks one amino group, making it less reactive in certain reactions.
1,3,5-triazine-2,4,6-triol: This compound has hydroxyl groups instead of amino groups, leading to different chemical reactivity and applications.
1,3,5-triazine-2,4,6-trisulfide: This compound contains sulfur atoms, which impart different chemical and physical properties compared to 1,3,5-triazine-2,4,6-triamine.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
69878-46-2 |
|---|---|
分子式 |
C28H56N2O6 |
分子量 |
516.8 g/mol |
IUPAC名 |
5-decyl-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane |
InChI |
InChI=1S/C28H56N2O6/c1-2-3-4-5-6-7-8-9-10-28-27-35-21-15-29-11-17-31-23-25-33-19-13-30(16-22-36-28)14-20-34-26-24-32-18-12-29/h28H,2-27H2,1H3 |
InChIキー |
XEMXZMVNMRQIED-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1COCCN2CCOCCOCCN(CCOCCOCC2)CCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


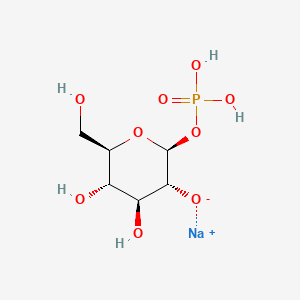
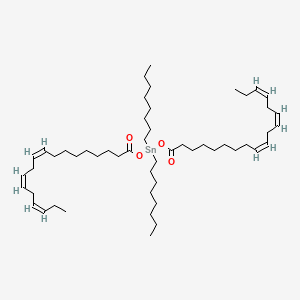
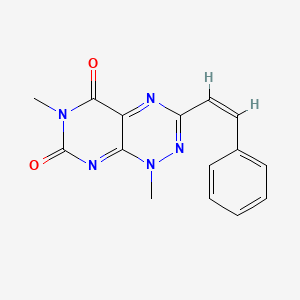


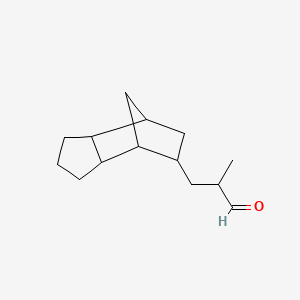
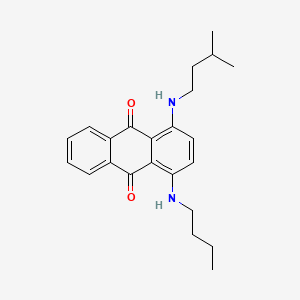
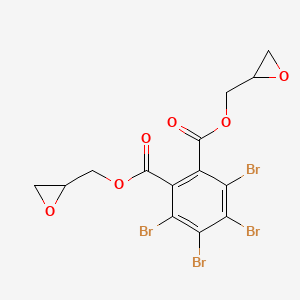
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
